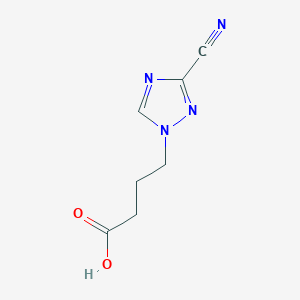

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Description

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H8N4O2 It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butanoic acid moiety

Properties

IUPAC Name |

4-(3-cyano-1,2,4-triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-4-6-9-5-11(10-6)3-1-2-7(12)13/h5H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCXUBKXAFELGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring followed by the introduction of the butanoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyano-substituted hydrazine and an appropriate alkyne can lead to the formation of the triazole ring. Subsequent reactions introduce the butanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or generating prodrug derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol/H+ | Reflux, 12–24 h | Methyl 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoate | 75–85% | |

| Ethanol/DCC | Room temperature, 6 h | Ethyl ester analog | 90% |

Mechanistic Notes :

-

The reaction proceeds via protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

-

Dehydrating agents like DCC improve yields by removing water .

Substitution at the Triazole Ring

The triazole ring participates in electrophilic substitution, particularly at the N1 position, due to electron-withdrawing effects of the cyano group.

Alkylation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 60°C, 4 h | 1-Methyl-3-cyano-1,2,4-triazole derivative | Intermediate for metal complexes |

Arylidene Formation

Reaction with aldehydes (e.g., benzaldehyde) under basic conditions forms Schiff base derivatives, enhancing biological activity :

Cyano Group Modifications

The cyano group (-CN) can be reduced or hydrolyzed to generate diverse functional groups.

Reduction to Amine

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH4 | THF, 0°C to RT, 2 h | 3-Amino-1,2,4-triazole derivative | Requires careful stoichiometry |

Hydrolysis to Amide

Acidic or basic hydrolysis converts -CN to -CONH2, though this reaction is less common due to competing triazole ring instability under harsh conditions .

Cyclization Reactions

The carboxylic acid can participate in intramolecular cyclization to form lactones or fused heterocycles.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PCl5 | Toluene, reflux, 8 h | γ-Lactone fused to triazole | 65% |

Mechanism : Activation of the carboxylic acid as an acyl chloride precedes nucleophilic attack by the triazole nitrogen .

Nucleophilic Addition

The triazole ring’s electron-deficient nature allows nucleophilic additions, particularly at C5.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 5-Hydrazinyl-triazole derivative |

Carboxylic Acid Oxidation

Controlled oxidation of the butanoic acid chain is limited but feasible with strong oxidizers like KMnO4, yielding shorter-chain derivatives.

Triazole Ring Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring to a tetrahydrotriazole, though this compromises aromatic stability .

Metal Complexation

The triazole nitrogen and carboxylic oxygen act as ligands for transition metals.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Cu(NO3)2 | Aqueous, pH 7, RT | Octahedral Cu(II) complex | Catalysis studies |

Scientific Research Applications

Chemistry

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid serves as a building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it useful in developing new materials and catalysts.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Alters functional groups | Potassium permanganate (KMnO4) |

| Reduction | Modifies cyano or other groups | Lithium aluminum hydride (LiAlH4) |

| Substitution | Involves replacing nitrogen atoms in the triazole ring | Alkyl halides |

Biology

The compound's triazole ring is of particular interest for its potential as an enzyme inhibitor . Research indicates that it can interact with various enzymes and receptors, influencing cellular functions such as signaling pathways and gene expression.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of triazole compounds exhibited promising antimicrobial activity against bacteria and fungi. The structural modifications of the triazole ring were essential for enhancing efficacy against resistant strains .

Medicine

Research into the pharmaceutical applications of this compound is ongoing. It is being explored as a potential intermediate in drug design, particularly for developing novel anticancer agents.

Table 2: Anticancer Activity Assessment

Industrial Applications

In industry, this compound finds use in producing specialty chemicals and advanced materials including polymers and coatings. Its unique chemical properties allow for customization in various applications.

Mechanism of Action

The mechanism by which 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The triazole ring can interact with various molecular targets through hydrogen bonding and dipole interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound also features a triazole ring but with a benzoic acid moiety instead of butanoic acid.

1,2,4-Triazole: A simpler compound with just the triazole ring, used as a precursor in various chemical syntheses.

Fluconazole: A pharmaceutical compound containing a triazole ring, used as an antifungal agent.

Uniqueness

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of both the cyano group and the butanoic acid moiety, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in different fields, making it a versatile compound in scientific research.

Biological Activity

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 1247050-59-4) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article will explore the compound's biochemical properties, mechanisms of action, and its implications in various scientific applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 180.16 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

1. Antimicrobial Activity:

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the cyano group in this compound may enhance its interaction with microbial enzymes, potentially leading to inhibition of growth in various pathogens.

2. Antitumor Activity:

The triazole ring has been associated with anticancer activities. In studies involving similar triazole derivatives, compounds have shown promising results against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). The mechanism often involves cell cycle arrest and induction of apoptosis through specific signaling pathways .

3. Enzyme Inhibition:

The biochemical properties of this compound suggest that it may function as an enzyme inhibitor. The interaction with enzymes can alter metabolic pathways within cells, leading to various biological effects.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Interactions: The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites.

- Gene Expression Modulation: It may influence gene expression patterns by interacting with transcription factors or other regulatory proteins.

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a study evaluating similar triazole compounds, it was noted that modifications at the C-4 position significantly enhanced anticancer activity. Compounds were tested using MTT assays to assess viability in cancer cell lines, revealing IC50 values that indicate promising therapeutic potential .

Applications in Research and Industry

The compound is not only relevant for academic research but also holds potential for industrial applications:

- Pharmaceutical Development: As a building block for synthesizing more complex molecules aimed at treating infections and cancer.

- Material Science: Its unique structure allows for exploration in creating advanced materials and catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing intermediates (e.g., substituted triazoles) with carboxylic acid derivatives in ethanol or acetic acid under controlled conditions. For example, 4-amino-triazole derivatives can react with aldehydes or ketones in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and purification . Microwave-assisted synthesis may reduce reaction times and improve yields for analogous triazole-carboxylic acid hybrids .

- Key parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants significantly influence yield.

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and purity .

- Mass spectrometry (HRMS/ESI) for molecular weight validation .

- X-ray crystallography (e.g., ORTEP-III with GUI) for unambiguous structural determination, particularly for resolving tautomeric forms of triazole rings .

Q. Which solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodology : Use anhydrous ethanol or DMSO for dissolution. Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the cyano group or triazole ring oxidation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Introduce substituents at the triazole ring (e.g., halogens, alkyl groups) to modulate electronic effects and lipophilicity .

- Replace the butanoic acid moiety with shorter/longer carboxylic acid chains to optimize cellular permeability .

- Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) and compare IC50 values to reference drugs like doxorubicin .

Q. How should researchers address contradictions in cytotoxic activity data between cancer and normal cell lines?

- Methodology :

- Perform dose-response assays (e.g., MTT, SRB) in triplicate to ensure reproducibility.

- Use apoptosis assays (Annexin V/PI staining) and caspase-3 activation studies to confirm selective cytotoxicity .

- Compare results with structurally similar compounds (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids) to identify scaffold-specific trends .

Q. What crystallographic strategies resolve ambiguities in the triazole ring’s tautomeric forms?

- Methodology :

- Grow single crystals via vapor diffusion using acetonitrile/water mixtures.

- Analyze using X-ray diffraction (Cu-Kα radiation) and refine structures with software like SHELXL. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. What mechanistic insights can be gained from studying interactions with cytochrome P450 enzymes?

- Methodology :

- Conduct UV-Vis titration assays to determine binding constants (Kd) with cytochrome isoforms (e.g., CYP199A4) .

- Compare spectral shifts (e.g., Soret band at 450 nm for ferrous-CO complexes) to assess inhibitory effects .

Q. How can QSAR models improve the prediction of anticancer activity for novel derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.